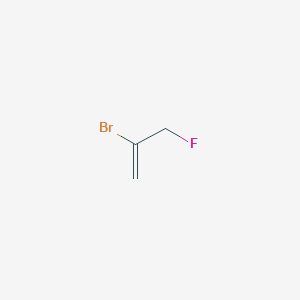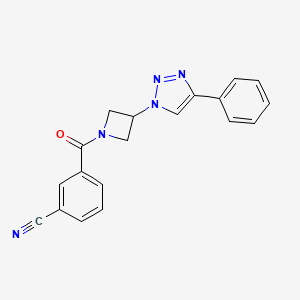
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a phenyl group attached to a 1H-1,2,3-triazole ring, which is further connected to an azetidine ring through a carbonyl group .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been reported in the literature. These compounds are typically synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium . The starting materials and reaction conditions can vary depending on the specific substituents desired in the final product .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Attached to this ring is a phenyl group (a six-membered carbon ring). The triazole ring is also connected to an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms) through a carbonyl group .Scientific Research Applications
Synthesis and Reactivity
One significant area of research focuses on the synthesis and reactivity of molecules containing triazole or azetidine units and their derivatives. For instance, novel synthesis pathways have been developed for creating antimicrobial agents from triazole derivatives, showcasing the versatility of these compounds in drug development (Al‐Azmi & Mahmoud, 2020). Furthermore, the unique reactivity of palladium complexes with organic azides has been explored for the synthesis of nitriles and imines, highlighting the potential of such compounds in organic synthesis and industrial applications (Martínez‐Sarti & Díez‐González, 2013).
Photoreactions and Heterocyclic Chemistry
Photoreactions of azirines with carboxylate esters, leading to oxazoline derivatives, have been studied for their potential in creating novel heterocyclic compounds, which are crucial in drug design and materials science (Gilgen et al., 1975). Additionally, the thermal reactions of azirines have been investigated for their ability to undergo cycloadditions, further expanding the toolkit for synthesizing complex heterocyclic structures (Narasimhan et al., 1973).
Click Chemistry Applications
The development of click chemistry, particularly azide-alkyne cycloaddition reactions, represents a cornerstone in modern synthetic chemistry, offering a robust method for creating densely functionalized molecules. Research into azide-modified graphitic surfaces for the covalent attachment of alkyne-terminated molecules demonstrates the utility of triazole formations in creating functional materials and surfaces (Devadoss & Chidsey, 2007).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Similar 1H-1,2,3-triazole analogs have shown promise as inhibitors against the carbonic anhydrase-II enzyme , suggesting potential applications in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with its target, AChE, by forming hydrogen bonds with different targets . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction can inhibit AChE, which is crucial for developing new therapeutic options to counteract neurodegeneration .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Pharmacokinetics
Compounds with this ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the enhanced cholinergic transmission due to the increased concentration of acetylcholine at the synapse. This can potentially alleviate symptoms associated with conditions like Alzheimer’s disease, where cholinergic transmission is impaired .
properties
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c20-10-14-5-4-8-16(9-14)19(25)23-11-17(12-23)24-13-18(21-22-24)15-6-2-1-3-7-15/h1-9,13,17H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIJNOWJGRPQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

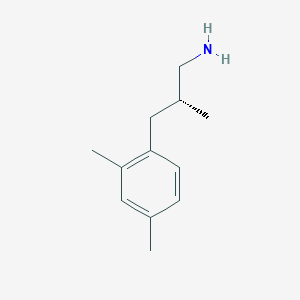
![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)
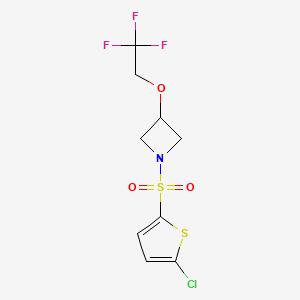
![4-acetyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)
![3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2868721.png)
![2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2868722.png)


![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)
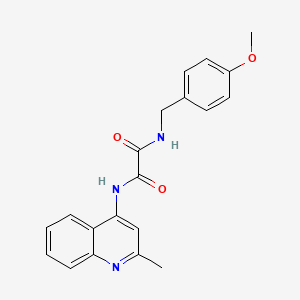
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)
![2-(4-Ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868734.png)
